![molecular formula C31H36N6O7S B2491490 N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 896682-31-8](/img/structure/B2491490.png)
N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide" is a structurally complex molecule, likely related to quinazoline derivatives, which are of interest due to their potential pharmacological activities. Similar compounds have been synthesized and studied for various bioactivities, including cardiotonic agents and antimicrobial properties (Nomoto et al., 1991), (Rajanarendar et al., 2010).
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multi-step synthetic routes that leverage the reactivity of intermediate compounds to construct the complex quinazoline core. For example, Nomoto et al. synthesized a series of piperidine derivatives with varying heterocyclic rings, demonstrating the versatility of synthetic strategies in creating quinazoline-related structures (Nomoto et al., 1991).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives and related compounds often features a bicyclic core with nitrogen atoms at specific positions, which significantly influences their chemical reactivity and physical properties. The electronic structure and conformational preferences can be analyzed using spectroscopic methods and computational chemistry to understand their biological activities (Phillips & Castle, 1980).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, reflecting their rich chemistry and utility in synthetic organic chemistry. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the substituents present on the quinazoline core and the reaction conditions employed. The functional groups attached to the quinazoline core, such as thioether or amide, further diversify the chemical transformations possible (Chern et al., 1988).
Physical Properties Analysis
The physical properties of quinazoline derivatives, including solubility, melting point, and crystal structure, can be influenced by the nature of the substituents attached to the core structure. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems (Cruz et al., 2006).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under physiological conditions, are essential for their biological activity and pharmacokinetics. Studies on related compounds provide insights into how structural modifications can alter these properties to optimize biological activity and reduce toxicity (Mulakayala et al., 2012).
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of complex quinazolinones and related structures, highlighting the versatility of these compounds in forming a wide variety of heterocyclic compounds. Such studies often explore novel synthetic routes or the reactivity of different functional groups within these molecules, contributing to advancements in medicinal chemistry and drug design (Phillips & Castle, 1980).
Biological and Pharmacological Applications
Cardiotonic Activity : Certain derivatives of quinazolinones have been synthesized and evaluated for their cardiotonic activity, demonstrating the potential therapeutic applications of these compounds in treating cardiovascular diseases (Nomoto et al., 1991).
Antimicrobial Activity : Some studies have focused on the synthesis of novel heterocyclic compounds with potential antimicrobial activity. These include investigations into compounds that exhibit significant inhibition against a range of bacteria and fungi, underscoring the potential of such molecules in addressing antibiotic resistance (Abu‐Hashem, 2018).
Antitumor Evaluation : The antitumor potential of certain quinazolinone derivatives has also been explored, with some compounds showing promising results in inhibiting the growth of tumor cells. These findings are crucial for the development of new chemotherapeutic agents (El-Naggar et al., 2018).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N6O7S/c1-19-13-27(36-35-19)34-29(39)17-45-31-33-22-16-26-25(43-18-44-26)15-21(22)30(40)37(31)12-6-4-5-7-28(38)32-11-10-20-8-9-23(41-2)24(14-20)42-3/h8-9,13-16H,4-7,10-12,17-18H2,1-3H3,(H,32,38)(H2,34,35,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYJDQNXVNGCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N6O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

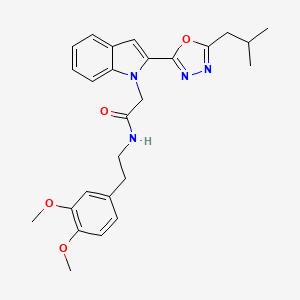
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)
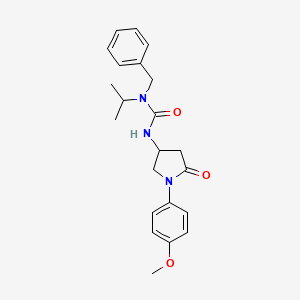
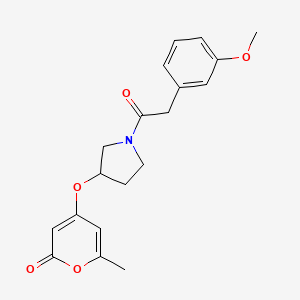
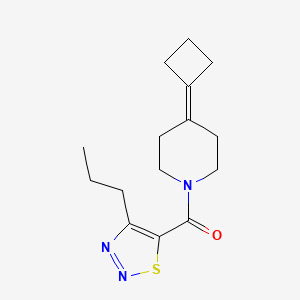
![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)
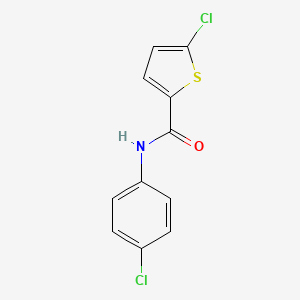
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)
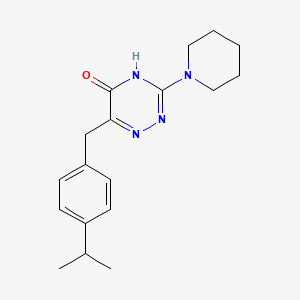
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)